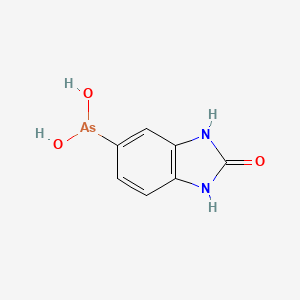
but-1-en-3-yne;copper(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of but-1-en-3-yne can be achieved through various methods. One common approach involves the coupling of acetylene with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently .
Industrial Production Methods
In an industrial setting, but-1-en-3-yne can be produced through the partial hydrogenation of acetylene. This process involves the use of a palladium catalyst supported on an inert material such as alumina. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of but-1-en-3-yne .
化学反応の分析
Types of Reactions
But-1-en-3-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the common types of reactions include:
Oxidation: But-1-en-3-yne can be oxidized to form various oxygenated products.
Reduction: The compound can be reduced to form butenes or butanes.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include but-1-en-3-yne oxide and other oxygenated derivatives.
Reduction: Products include butenes and butanes.
Substitution: Products include halogenated derivatives of but-1-en-3-yne.
科学的研究の応用
But-1-en-3-yne;copper(1+) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism by which but-1-en-3-yne;copper(1+) exerts its effects involves the interaction of the copper(1+) ion with the double and triple bonds of the enyne. This interaction can facilitate various chemical transformations, such as the formation of new carbon-carbon bonds. The copper(1+) ion acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate .
類似化合物との比較
Similar Compounds
But-1-en-3-yne: The parent compound without the copper(1+) ion.
But-2-en-1-yne: An isomer of but-1-en-3-yne with different placement of the double and triple bonds.
Copper(1+) acetylide: A compound where the copper(1+) ion is bonded to an acetylide group.
Uniqueness
But-1-en-3-yne;copper(1+) is unique due to the presence of both the enyne and the copper(1+) ionThe copper(1+) ion enhances the reactivity of the enyne, making it a valuable compound in various chemical transformations .
特性
CAS番号 |
5256-77-9 |
|---|---|
分子式 |
C4H3Cu |
分子量 |
114.61 g/mol |
IUPAC名 |
but-1-en-3-yne;copper(1+) |
InChI |
InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1 |
InChIキー |
NBOZCPAHGWAIQH-UHFFFAOYSA-N |
正規SMILES |
C=CC#[C-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


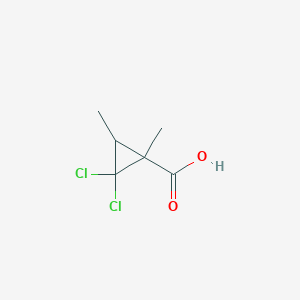
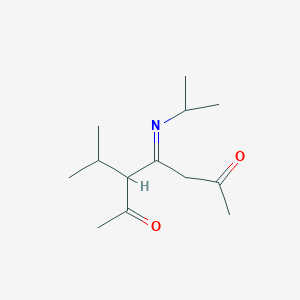
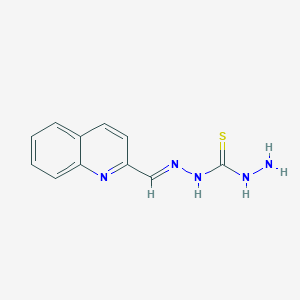
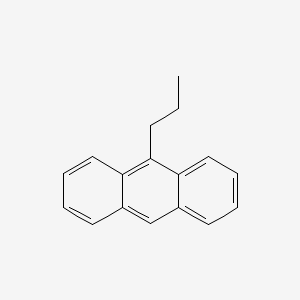



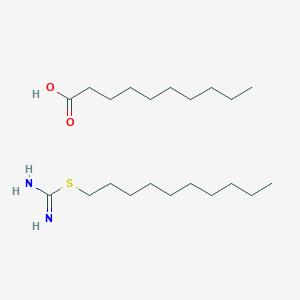
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
